N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride
Description
N2,N4-Dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by:
- Substituents: Methyl groups at N2 and N4 positions, phenyl rings at N2/N4, and a morpholino group at position 4.
- Salt form: The dihydrochloride enhances solubility and stability, making it suitable for pharmaceutical applications .
- Synthesis: Likely involves sequential substitution reactions on a triazine core, similar to methods described for related compounds (e.g., using Na2CO3 or sodium methoxide as bases) .
Properties
IUPAC Name |
2-N,4-N-dimethyl-6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-25(17-9-5-3-6-10-17)19-22-20(26(2)18-11-7-4-8-12-18)24-21(23-19)27-13-15-28-16-14-27;;/h3-12H,13-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJKQLABBGIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N(C)C4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound that belongs to the class of triazine derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H22N6·2HCl
- Molecular Weight : 397.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This structure features a triazine core with various substituents that contribute to its biological activity.
This compound exhibits several mechanisms of action that make it a candidate for therapeutic applications:
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes involved in cancer progression, including:
- Receptor Binding : It interacts with various receptors in the central nervous system (CNS), including:
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including:
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in treating CNS disorders:
- Anxiolytic and Antidepressant Effects : Preliminary studies suggest that it may modulate serotonin levels, thereby exhibiting potential as an anxiolytic or antidepressant agent .
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
Study 2: CNS Activity
Another study focused on the compound's interaction with serotonin receptors. It was found to enhance serotonin signaling in vitro, suggesting potential applications in treating anxiety disorders.
Research Findings Summary Table
Scientific Research Applications
Anticancer Properties
N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride has shown significant antiproliferative activity against various cancer cell lines. Studies indicate that compounds based on the 1,3,5-triazine scaffold can inhibit critical enzymes involved in cancer progression:
- DNA Topoisomerase IIα : Inhibition of this enzyme can lead to the disruption of DNA replication in cancer cells.
- Carbonic Anhydrases : Targeting these enzymes can affect tumor pH regulation and promote apoptosis in cancer cells.
In vitro studies have demonstrated that this compound selectively inhibits growth in triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .
CNS Activity
Research has also highlighted the potential of this compound in targeting central nervous system receptors:
- Histamine H4 Receptor : This receptor is implicated in various neurological disorders.
- Serotonin Receptors (5-HT6) : Modulation of these receptors may provide therapeutic effects for conditions such as depression and anxiety.
Case Study 1: Anticancer Screening
A study evaluated a library of 126 derivatives based on the 1,3,5-triazine scaffold for their antiproliferative effects against breast cancer cell lines. The most promising compounds demonstrated selective inhibition of MDA-MB231 cells with growth inhibition rates exceeding 50% at concentrations as low as 10 µM .
Case Study 2: CNS Receptor Interaction
In another study focusing on CNS applications, compounds derived from the triazine structure were screened for their binding affinity to various receptors. Results indicated that certain derivatives exhibited high selectivity towards serotonin and adenosine receptors, suggesting their potential use in treating neurological disorders .
Data Tables
| Compound | Target Enzyme/Receptor | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| N2,N4-Dimethyl Compound | DNA Topoisomerase IIα | Inhibition | MDA-MB231 | <10 |
| N2,N4-Dimethyl Compound | Histamine H4 | Binding Affinity | - | High |
| N2,N4-Dimethyl Compound | Serotonin 5-HT6 | Binding Affinity | - | Moderate |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Commercial and Industrial Relevance
- Suppliers : Over 20 suppliers globally (e.g., Hangzhou Sage Chemical, Dragon Chemical Group), indicating demand for research and pharmaceutical use .
- Pricing : High-purity samples (e.g., 97% purity) cost ~€2,080/g, comparable to analogs like 6-Chloro-N2,N4-diphenyl-triazine (€566/100mg) .
Key Differentiators of the Target Compound
- styryl or chloro substituents.
- Dihydrochloride Salt: Improves bioavailability over neutral analogs (e.g., 4-Chloro-N-methyl-6-morpholino-triazine) .
Q & A
Q. Experimental Design :
- DFT Calculations : Compare HOMO/LUMO levels of morpholino vs. non-morpholino analogs.
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., thiols) under varying pH.
- X-ray Analysis : Quantify bond angles/distortions around the triazine ring .
Advanced: How can contradictory bioactivity data (e.g., antitumor vs. antimicrobial efficacy) be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Strategies include:
Orthogonal Assays :
- Test cytotoxicity (MTT assay) alongside antimicrobial disk diffusion (e.g., E. coli MIC).
- Validate target engagement via fluorescence polarization for DNA-binding studies .
Purity Verification :
- Use HPLC-MS to rule out degradation products (e.g., hydrolyzed triazine rings at pH < 4).
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities to dual targets (e.g., topoisomerase II vs. bacterial gyrase) .
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
Hydrolysis Kinetics :
- Incubate in PBS buffers (pH 2–9) at 37°C. Monitor degradation via UV-Vis at 275 nm.
- Identify breakdown products (e.g., 2,4-diamino-6-morpholino-triazine) using LC-MS .
Thermogravimetric Analysis (TGA) :
- Determine thermal stability (decomposition >200°C indicates suitability for high-temperature applications).
Light Exposure Tests :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
